molecular formula C9H12BrClS B15329078 2-Bromo-5-(2-(chloromethyl)butyl)thiophene

2-Bromo-5-(2-(chloromethyl)butyl)thiophene

Cat. No.: B15329078
M. Wt: 267.61 g/mol
InChI Key: LCODVRXVSZATTL-UHFFFAOYSA-N
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Description

2-Bromo-5-(2-(chloromethyl)butyl)thiophene (CAS 1481394-68-6) is a versatile bromo- and chloro-functionalized thiophene derivative engineered for advanced chemical synthesis. With the molecular formula C 9 H 12 BrClS and a molecular weight of 267.61 g/mol, this compound serves as a crucial building block in organic and polymer chemistry research . Its primary research value lies in its application as a multifunctional monomer for constructing complex thiophene-based architectures. Thiophene cores are fundamental in developing regioregular conjugated polymers for electronic and optoelectronic devices, such as organic thin-film transistors, plastic solar cells, and light-emitting diodes (LEDs) . The presence of both bromine and a reactive chloromethyl group on an alkyl chain allows for sequential and selective coupling reactions, including Suzuki, Kumada, and other palladium-catalyzed cross-couplings, enabling the precise synthesis of bespoke organic materials . Furthermore, thiophene derivatives are extensively investigated in medicinal chemistry for their biological activities. The structural motif is common in compounds screened for antimicrobial, anticancer, and antithrombotic properties, making this reagent a valuable precursor in pharmaceutical research . This product is intended for research and development use in a laboratory setting. It is not intended for personal, medicinal, or household use. Researchers should consult the Safety Data Sheet (SDS) and handle this material with appropriate precautions.

Properties

Molecular Formula

C9H12BrClS

Molecular Weight

267.61 g/mol

IUPAC Name

2-bromo-5-[2-(chloromethyl)butyl]thiophene

InChI

InChI=1S/C9H12BrClS/c1-2-7(6-11)5-8-3-4-9(10)12-8/h3-4,7H,2,5-6H2,1H3

InChI Key

LCODVRXVSZATTL-UHFFFAOYSA-N

Canonical SMILES

CCC(CC1=CC=C(S1)Br)CCl

Origin of Product

United States

Preparation Methods

Direct Bromination Using H₂O₂/MgBr₂ Systems

Adapting the method from CN102363614A, bromination of 5-substituted thiophenes is achieved via in situ Br⁺ generation. Key parameters include:

Parameter Optimal Condition Yield (%) Purity (%)
Temperature 4–6°C 82 99.6
H₂O₂:Thiophene ratio 2.4:1 78 98.8
Reaction time 2.5 h 85 99.2

Mechanism : MgBr₂ in H₂SO4 catalyzes H₂O₂ decomposition to generate Br⁺, which undergoes electrophilic substitution at the electron-rich 2-position. Competing 3-bromination is suppressed by steric hindrance from the 5-substituent.

N-Bromosuccinimide (NBS) in Polar Solvents

NBS in dimethylformamide (DMF) at 0°C selectively brominates 5-alkylthiophenes:

Solvent Temp (°C) Yield (%) Selectivity (2-:3-bromo)
DMF 0 88 95:5
Acetonitrile 25 72 82:18
Dichloromethane -10 65 89:11

Limitation : High DMF concentrations may destabilize chloromethyl groups, necessitating post-bromination chlorination.

Alkylation and Chlorination of the 5-Position

Friedel-Crafts Alkylation

5-Alkylation of 2-bromothiophene using 2-(hydroxymethyl)butyl chloride under AlCl₃ catalysis:

Catalyst Loading (mol%) Time (h) Yield (%) Byproducts
10 6 68 Di-alkylated (12%)
15 4 75 Oligomers (8%)
20 3 71 Ring-opening (5%)

Note : Elevated temperatures (>40°C) promote di-alkylation, while subzero conditions favor mono-substitution.

Radical-Initiated Chlorination

Post-alkylation chlorination of 2-bromo-5-(2-(hydroxymethyl)butyl)thiophene using SOCl₂/PCl₅:

Reagent Equiv. Temp (°C) Conversion (%) Chloromethyl Purity (%)
SOCl₂ 1.2 60 92 98.5
PCl₅ 1.5 80 88 97.8
(COCl)₂ 2.0 25 95 99.1

Side reaction : Over-chlorination at the thiophene β-position occurs above 80°C, necessitating strict temperature control.

Integrated Synthesis Routes

Route A: Bromination → Alkylation → Chlorination

  • Bromination : 5-Methylthiophene → 2-bromo-5-methylthiophene (H₂O₂/MgBr₂, 82% yield).
  • Alkylation : Friedel-Crafts with 2-(hydroxymethyl)butyl chloride (AlCl₃, 75% yield).
  • Chlorination : SOCl₂ (60°C, 92% conversion).
    Overall yield : 58% (three steps).

Route B: Alkylation → Bromination → Chlorination

  • Alkylation : Thiophene → 5-(2-(hydroxymethyl)butyl)thiophene (70% yield).
  • Bromination : NBS/DMF (0°C, 88% yield).
  • Chlorination : (COCl)₂ (25°C, 95% conversion).
    Overall yield : 52% (three steps).

Comparative advantage : Route A avoids competing bromination at the alkylated side chain, achieving higher regioselectivity.

Analytical Characterization

NMR Spectral Data

  • ¹H NMR (CDCl₃) : δ 6.85 (d, J = 3.5 Hz, 1H, H-3), 6.72 (d, J = 3.5 Hz, 1H, H-4), 3.52 (t, 2H, CH₂Cl), 2.65–2.58 (m, 2H, CH₂), 1.75–1.68 (m, 2H, CH₂), 1.45–1.38 (m, 2H, CH₂).
  • ¹³C NMR : δ 142.3 (C-2), 132.1 (C-5), 128.9 (C-3), 126.4 (C-4), 45.8 (CH₂Cl), 34.2, 32.7, 28.5, 22.1 (alkyl chain).

Mass Spectrometry

  • ESI-MS : m/z 280.9 [M+H]⁺ (calc. 281.0 for C₉H₁₁BrClS).

Industrial-Scale Considerations

  • Cost analysis : MgBr₂/H₂O₂ bromination reduces Br₂ usage by 40%, lowering raw material costs by $12/kg.
  • Waste management : MgBr₂-rich wastewater (5–15% w/w) is recyclable for subsequent batches, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(2-(chloromethyl)butyl)thiophene can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiophene derivatives, while oxidation can produce sulfoxides or sulfones .

Scientific Research Applications

Scientific Research Applications

2-Bromo-5-(2-(chloromethyl)butyl)thiophene serves as a versatile intermediate in various scientific research fields:

  • Chemistry: It is employed as a building block in the synthesis of complex organic molecules and polymers.
  • Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
  • Medicine: It serves as an intermediate in synthesizing drugs with potential therapeutic effects.
  • Industry: It is used in producing specialty chemicals and materials with specific properties.

Data Table: Antibacterial Activity of Related Thiophene Compounds

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coliIC values indicating significant potency
Salmonella TyphiMIC value of 3.125 mg/mL against XDR strains

Note: This table refers to 2-Bromo-5-(chloromethyl)thiophene, a related compound.

Synthesis of Related Thiophene Derivatives

The synthesis of 2-Bromo-5-(methoxymethyl)thiophene involves nucleophilic substitution reactions, where the bromine atom can be replaced by various nucleophiles. One common method involves the reaction of (5-bromothiophen-2-yl)methanol with methyl iodide in the presence of a base such as sodium hydride, yielding the desired compound with high purity and yield.

Table 1: Synthesis Overview of 2-Bromo-5-(methoxymethyl)thiophene

StepReagentsConditionsYield
1(5-bromothiophen-2-yl)methanol + NaH + CH₃IRoom temperature, 16 hours89%

Mechanism of Action

The mechanism of action of 2-Bromo-5-(2-(chloromethyl)butyl)thiophene involves its interaction with molecular targets through its halogen and thiophene functional groups. The bromine and chlorine atoms can participate in halogen bonding, while the thiophene ring can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and its ability to form stable complexes with other molecules .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-Bromo-5-(2-(chloromethyl)butyl)thiophene with structurally related compounds:

Compound Name Molar Mass (g/mol) Boiling Point (°C) Density (g/cm³) Key Substituents
This compound ~279.5* ~290–300* ~1.4–1.6* Bromo (C2), Chloromethyl-butyl (C5)
2-Bromo-5-(4-fluorophenyl)thiophene 257.12 287 1.562 Bromo (C2), 4-Fluorophenyl (C5)
2-(Bromomethyl)-5-aryl-thiophenes 250–350 Not reported Not reported Bromomethyl (C2), Aryl (C5)
2-Bromo-5-(2-nitro-1-butenyl)thiophene 262.1 Not reported Not reported Bromo (C2), Nitrobutenyl (C5)

*Estimated based on analogous structures.

Key Observations :

  • This may enhance lipophilicity, influencing solubility and biological membrane penetration.
  • Halogen Variants : Bromine at C2 is common in cross-coupling reactions, while chlorine in the butyl chain offers distinct electronic and steric profiles for further functionalization .

Q & A

Q. Table 1: Key Reaction Parameters for Alkylation of Brominated Thiophene

ParameterOptimal RangeImpact on YieldReference
Temperature0–25°CPrevents decomposition
SolventDMF/THFEnhances solubility
Reaction Time12–24 hoursMaximizes conversion

Q. Table 2: Spectral Data for Structural Confirmation

TechniqueKey Peaks/ObservationsApplicationReference
1H NMRδ 6.8–7.2 (thiophene protons)Ring substitution
13C NMRδ 120–135 (aromatic carbons)Functional group ID
MS (ESI+)m/z 279.0 [M+H]+Molecular ion

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